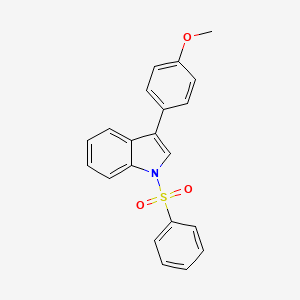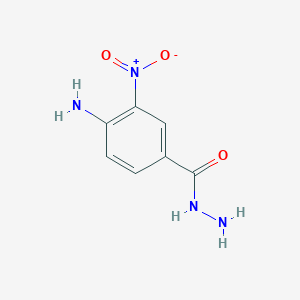
4-Amino-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzoic acid, characterized by the presence of both an amino group and a nitro group on the benzene ring, along with a hydrazide functional group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzohydrazide typically involves the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the conversion of the carboxylic acid group to a hydrazide. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to the hydrazide can be achieved by reacting the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino and nitro groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acid derivatives, such as diamino benzoic acids, nitroanilines, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-Amino-3-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as myeloperoxidase, by forming radical intermediates that inactivate the enzyme. This inhibition is achieved through the oxidation of the hydrazide group, leading to the formation of reactive species that disrupt the enzyme’s function .
Comparación Con Compuestos Similares
4-Amino-3-nitrobenzoic acid: This compound lacks the hydrazide group but shares the amino and nitro functionalities.
4-Nitrobenzoic acid hydrazide: Similar to 4-Amino-3-nitrobenzohydrazide but without the amino group.
4-Aminobenzoic acid hydrazide: Lacks the nitro group but contains the amino and hydrazide groups.
Uniqueness: this compound is unique due to the presence of both amino and nitro groups along with the hydrazide functionality. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H8N4O3 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
4-amino-3-nitrobenzohydrazide |
InChI |
InChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12) |
Clave InChI |
QGFKIVZRTNIOHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

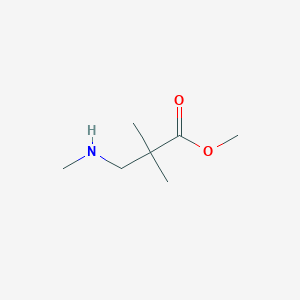
![6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8688770.png)
![6-Methoxy-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8688774.png)

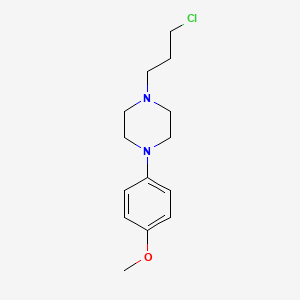
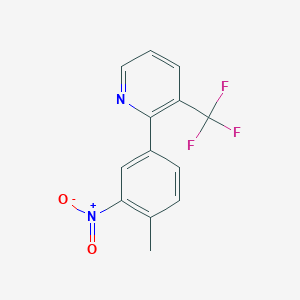
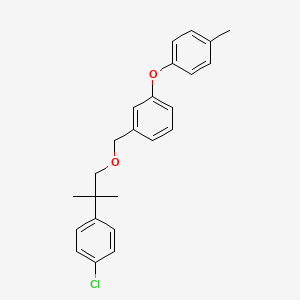
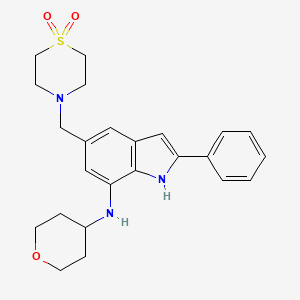
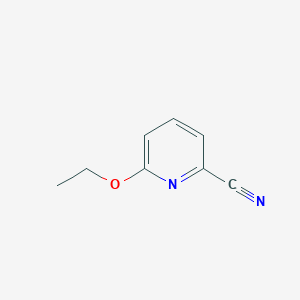
![1-[(Thiophen-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8688825.png)
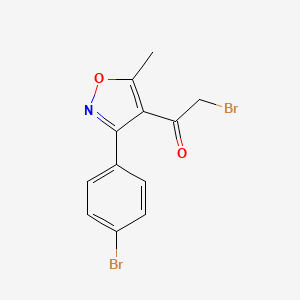
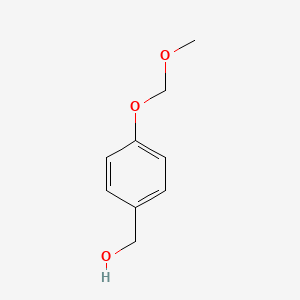
![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B8688849.png)
